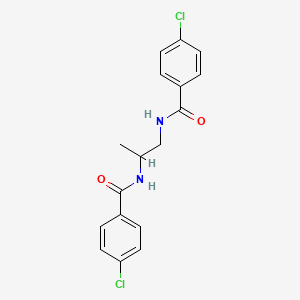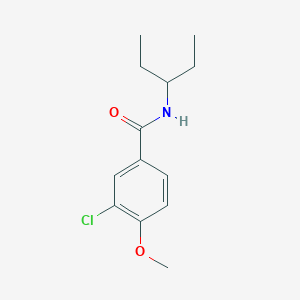
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. The chemical structure of dicamba consists of a phenoxy group, a benzodioxin ring, and a propanamide group. The herbicide was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Mecanismo De Acción
Dicamba works by disrupting the normal growth and development of plants. The herbicide is absorbed by the leaves and stems of plants and then translocated to the growing points, where it interferes with the production of auxins, which are plant hormones that regulate growth and development. This interference leads to abnormal growth, twisting, and eventual death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a range of biochemical and physiological effects on plants. The herbicide has been shown to inhibit the activity of key enzymes involved in the biosynthesis of auxins, which leads to a decrease in auxin levels and subsequent disruption of plant growth and development. Dicamba has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and damage to plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba has several advantages for use in laboratory experiments. The herbicide is relatively inexpensive and readily available, making it a cost-effective option for researchers. Dicamba is also highly effective at controlling broadleaf weeds, which makes it a useful tool for studying the effects of herbicides on plant growth and development. However, 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be toxic to some plant species at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One area of research is the development of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide-resistant crops, which would allow for more effective weed control without the risk of damage to the crop. Another area of research is the development of new herbicides that target different pathways in plant growth and development. Finally, there is a need for more research on the environmental impacts of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide use, including the potential for off-target movement and impact on non-target species.
Métodos De Síntesis
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with thionyl chloride and then with propionyl chloride. Alternatively, 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can be synthesized through the reaction of 2,4-dichlorophenol with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the reaction with propionyl chloride.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its use as a herbicide in agriculture. The herbicide has been shown to be effective in controlling a wide range of broadleaf weeds, including glyphosate-resistant weeds. Dicamba is commonly used in combination with other herbicides, such as glyphosate, to provide a broader spectrum of weed control.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10(24-14-4-2-11(18)8-13(14)19)17(21)20-12-3-5-15-16(9-12)23-7-6-22-15/h2-5,8-10H,6-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCDPIKERPYHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5316617.png)
![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)
![5-[4-(dimethylamino)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316623.png)
![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)


![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)